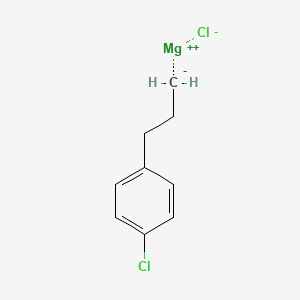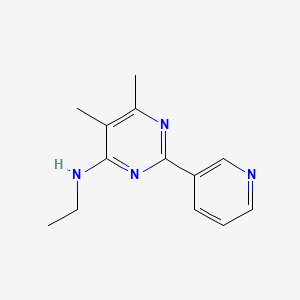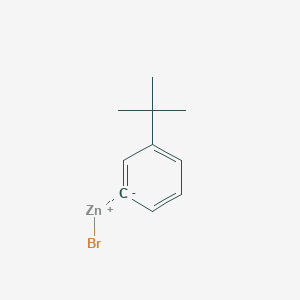
3-t-ButylphenylZinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-t-ButylphenylZinc bromide is an organozinc compound that has gained attention in the field of organic synthesis due to its reactivity and versatility. This compound is particularly useful in cross-coupling reactions, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of the t-butyl group on the phenyl ring provides steric hindrance, which can influence the reactivity and selectivity of the compound in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
3-t-ButylphenylZinc bromide can be synthesized through the reaction of 3-t-butylphenyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent oxidation of the zinc reagent. The general reaction scheme is as follows:
3−t−Butylphenylbromide+Zn→3−t−ButylphenylZincbromide
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of high-purity reagents and solvents is crucial to minimize impurities and maximize the efficiency of the reaction.
化学反応の分析
Types of Reactions
3-t-ButylphenylZinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides.
Cross-Coupling Reactions: It is commonly used in Negishi cross-coupling reactions to form carbon-carbon bonds with organic halides or triflates.
Common Reagents and Conditions
Palladium Catalysts: Palladium catalysts are often used in cross-coupling reactions involving this compound.
Solvents: Tetrahydrofuran (THF) is a common solvent used in these reactions due to its ability to stabilize the organozinc compound.
Major Products
The major products formed from reactions involving this compound depend on the specific electrophile used. For example, in a cross-coupling reaction with an alkyl halide, the product would be a substituted aromatic compound with the t-butyl group intact.
科学的研究の応用
3-t-ButylphenylZinc bromide has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Medicinal Chemistry: It can be used to synthesize pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: It is used in the preparation of functional materials with specific properties.
作用機序
The mechanism by which 3-t-ButylphenylZinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can undergo transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The presence of the t-butyl group can influence the reactivity and selectivity of the compound by providing steric hindrance and electronic effects.
類似化合物との比較
Similar Compounds
PhenylZinc bromide: Lacks the t-butyl group, making it less sterically hindered.
3-MethylphenylZinc bromide: Contains a smaller methyl group instead of the t-butyl group.
3-t-ButylphenylZinc chloride: Similar structure but with a chloride instead of a bromide.
Uniqueness
The presence of the t-butyl group in 3-t-ButylphenylZinc bromide makes it unique compared to other organozinc compounds. This steric hindrance can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in organic synthesis.
特性
分子式 |
C10H13BrZn |
|---|---|
分子量 |
278.5 g/mol |
IUPAC名 |
bromozinc(1+);tert-butylbenzene |
InChI |
InChI=1S/C10H13.BrH.Zn/c1-10(2,3)9-7-5-4-6-8-9;;/h4-5,7-8H,1-3H3;1H;/q-1;;+2/p-1 |
InChIキー |
BMEXANNAFYBCDA-UHFFFAOYSA-M |
正規SMILES |
CC(C)(C)C1=CC=C[C-]=C1.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



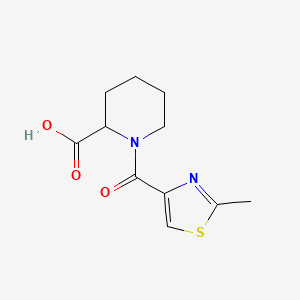
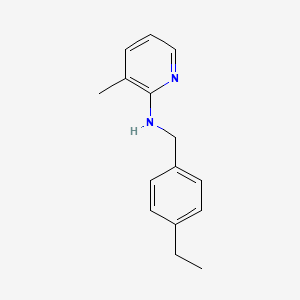
![6-(3-chlorophenyl)-1-methyl-2-phenyl-1H-imidazo[1,2-a]imidazole](/img/structure/B14899406.png)
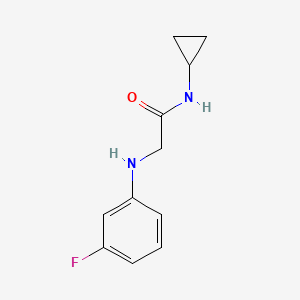
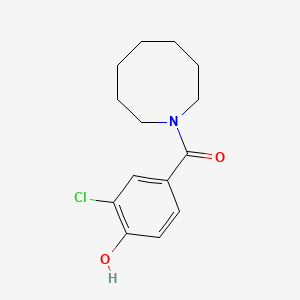
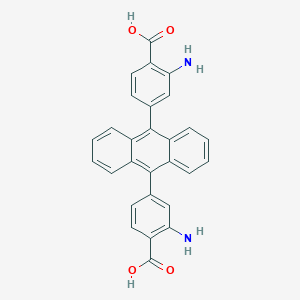
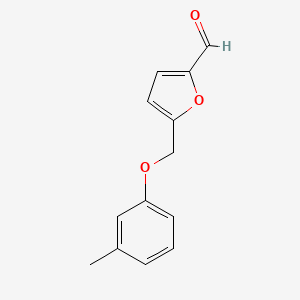
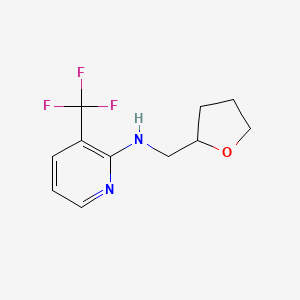

![2-{[5-(3-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B14899445.png)
